molecular formula C10H16O4 B047422 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 94-60-0

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No. B047422
CAS RN: 94-60-0
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 1,4-cyclohexanedicarboxylate often involves the hydrogenation of dimethyl terephthalate under specific conditions, utilizing catalysts such as palladium-based materials. This process has been optimized to achieve high conversion rates and selectivity, with the operational parameters, including temperature, pressure, and catalyst concentration, being crucial to the efficiency of the synthesis (Sun Xu-jiang & Duan Da-yong, 2004).

Molecular Structure Analysis

The molecular structure of Dimethyl 1,4-cyclohexanedicarboxylate, particularly its cis/trans isomerism, plays a pivotal role in determining the material's properties. Studies have shown that the cis/trans ratio of the 1,4-cyclohexanedicarboxylic acid moiety can influence the thermal properties of the resultant polymers, with the trans configuration inducing better chain packing and higher symmetry, thereby enhancing crystallizability (C. Berti et al., 2008).

Chemical Reactions and Properties

Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including isomerization under the influence of catalysts like lithium chloride and sulfonic acids. This isomerization leads to a thermodynamically controlled equilibrium, significantly affecting the material's chemical and physical properties (H. Kricheldorf & Gert Schwarz, 1987).

Scientific Research Applications

  • Synthesis of Bicyclo[3.3.0]octane Derivatives : A one-step synthesis of functionalized bicyclo[3.3.0]octane derivatives uses 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor, leading to efficient synthesis of 1,4-dienes and 1,4-enynes (Kitagawa et al., 2002).

  • Production of Polyesters and Copolyesters : A two-stage hydrogenation process is used to synthesize 1,4-cyclohexanedimethanol (CHDM) from dimethyl terephthalate, contributing to high-quality polyesters and copolyesters noted for their high melting point, crystallinity, and thermal stability (Lewandowski et al., 2007).

  • Study on Oxygen Absorption : Research indicates that 1,4-dimethylcyclohexane absorbs oxygen at room temperature, especially in diffused light, and acts as an excellent absorbent at 100° in weak light, producing various oxidation products (Chavanne & Bode, 1930).

  • Thermal Properties of Polyesters : The configuration of 1,4-cyclohexylene rings from dimethyl 1,4-cyclohexanedicarboxylate is crucial for thermal properties in polyesters, with the trans configuration enhancing chain packing and symmetry (Berti et al., 2008).

  • Catalytic Synthesis of 1,4-Cyclohexane Dimethanol : A copper-based catalyst derived from a Cu-Mg-Al layered double hydroxide precursor achieves high selectivity and conversion of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol (Zhang, Fan, & Li, 2013).

  • Crystallography : A study elucidates the crystal structure of dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate, highlighting its crystallographic inversion symmetry and weak intermolecular C-HO hydrogen bonds (Gao, Ma, & Yan, 2015).

  • Anti-plasmin Activity : T-4-aminomethyl-r-1, c-2-cyclohexanedicarboxylic acid (4C) demonstrates more potent antiplasmin activity than its counterpart, trans-4-aminomethyl-cyclohexanecarboxylic acid (1A), indicating potential pharmaceutical applications (Isoda & Yamaguchi, 1980).

  • Catalysis Performance : A study on Cu/ZnO/ZrO2 catalysts with high ZrO2 content reveals that the 35.0 wt.% ZrO2 component improves catalytic performance and yields 96.8% CHDM compared to other catalysts, primarily due to a higher metallic copper surface area and Cu+ species (Zhang, Hu, Fan, & Li, 2013).

Safety And Hazards

When handling DMCD, personal protective equipment and face protection should be worn. It’s important to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Future Directions

DMCD has been used as a reactant for the preparation of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase . It’s also been used in the selective hydrogenation of dimethyl terephthalate to 1,4-cyclohexane dicarboxylate under mild conditions . These applications suggest potential future directions for the use of DMCD in chemical synthesis and industrial applications.

properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester
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Record name Dimethyl hexahydroterephthalate
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Boiling Point

265 °C (mixed isomer)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Vapor Density

6.91 (Air = 1)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
Record name Dimethyl hexahydroterephthalate
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Product Name

Dimethyl 1,4-cyclohexanedicarboxylate

Color/Form

Partially crystalline solid, Clear colorless liquid

CAS RN

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name Dimethyl 1,4-cyclohexanedicarboxylate, cis-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans
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Record name Dimethyl trans-1,4-Cyclohexanedicarboxylate
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Record name DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS-
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Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Synthesis routes and methods I

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
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Synthesis routes and methods II

Procedure details

A solution of dimethyl cyclohex-2-ene-1,4-dicarboxylate and dimethyl cyclohex-1-ene-1,4-dicarboxylate is hydrogenated under balloon pressure at room temperature over Pd/C catalyst. If methylene chloride is used as the solvent, primarily the 2-ene tautomer is reduced, whereas most of the 1-ene tautomer remains unreacted. If ethanol is used as the solvent both tautomers are reduced.
Name
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Synthesis routes and methods III

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
175
Citations
C Berti, E Binassi, A Celli, M Colonna… - Journal of Polymer …, 2008 - Wiley Online Library
A series of poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate) (PCCD) samples, characterized by different cis/trans ratio of the 1,4‐cyclohexanedicarbonyl unit, have …
Number of citations: 51 onlinelibrary.wiley.com
J Luo, E Qu, Y Zhou, Y Dong, C Liang - Applied Catalysis A: General, 2020 - Elsevier
Rhenium, although viewed as one of the noble metals with lower-price, has been commonly used as doping element in the bimetallic catalysts due to its middlebrow to activate …
Number of citations: 5 www.sciencedirect.com
X Zhou, W Shen, Y Fang - International Journal of Chemical …, 2023 - Wiley Online Library
The kinetics of dimethyl 1,4‐cyclohexanedicarboxylate (DMCD) hydrogenation, via the half‐hydrogenated product methyl 4‐(hydroxymethyl) cyclohexanecarboxylate (MHMCC), to 1,4‐…
Number of citations: 0 onlinelibrary.wiley.com
WJ Bailey, R Barclay Jr - Journal of the American Chemical …, 1959 - ACS Publications
Thus it appears that the pyrolysis of esters is an excellent method for the preparation of strained or highly reactive unsaturated compounds. The application of this pyrolytic process to …
Number of citations: 16 pubs.acs.org
HN Kim, D Park, JS Youm, B Jang, JC Kim - Macromolecular Research, 2019 - Springer
Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) is formed as an impurity when dimethyl terephthalate (DMT) is manufactured from biomass. Because the boiling point of DMCD is …
Number of citations: 3 link.springer.com
C Berti, A Celli, P Marchese… - Macromolecular …, 2010 - Wiley Online Library
Novel aliphatic, random copolyesters, containing co‐units derived from a poly(alkylene dicarboxylate) and a poly(butylene 1,4‐cyclohexanedicarboxylate), have been synthesized and …
Number of citations: 27 onlinelibrary.wiley.com
Q Hu, G Fan, S Zhang, L Yang, F Li - Journal of Molecular Catalysis A …, 2015 - Elsevier
Highly dispersed and stable supported copper-based catalysts for gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (DMCD) to 1,4-cyclohexane dimethanol (CHDM) …
Number of citations: 26 www.sciencedirect.com
M Colonna, A Celli, P Marchese… - … Engineering & Science, 2018 - Wiley Online Library
Poly(cyclohexane‐1,4‐dimethylene cyclohexane‐1,4‐dicarboxylate) has been prepared by solid‐state polymerization using 1,4‐cyclohexanedicarboxylic acid or its di‐methylester and …
WJ Svirbely, PA Cunniff - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
The kinetics of the alkaline hydrolyses of dimethyl terephthalate and trans-dimethyl 1,4-cyclohexanedicarboxylate was studied in dioxane–water mixtures varying in dielectric constant …
Number of citations: 7 cdnsciencepub.com
A Celli, P Marchese, S Sullalti, C Berti… - Macromolecular …, 2011 - Wiley Online Library
Poly(butylene 1,4‐cyclohexanedicarboxylate) (PBCHD) is an environmentally friendly material, as it can be obtained from biomass (although nowadays it is prepared from petroleum …
Number of citations: 31 onlinelibrary.wiley.com

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